molecular formula C15H20F3N3O B6470174 N-tert-butyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide CAS No. 2640842-85-7

N-tert-butyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B6470174
CAS No.: 2640842-85-7
M. Wt: 315.33 g/mol
InChI Key: AKQWPUATKAKMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide is a pyridine-pyrrolidine hybrid compound characterized by:

  • A pyrrolidine ring substituted at position 1 with a 6-(trifluoromethyl)pyridin-2-yl group.
  • A tert-butyl carboxamide moiety at position 3 of the pyrrolidine.
  • The trifluoromethyl (-CF₃) group on the pyridine ring, which enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

N-tert-butyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O/c1-14(2,3)20-13(22)10-7-8-21(9-10)12-6-4-5-11(19-12)15(16,17)18/h4-6,10H,7-9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQWPUATKAKMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with derivatives listed in the Catalog of Pyridine Compounds (2017) and synthetic intermediates from recent patents (2024). Key comparisons include:

Table 1: Structural and Commercial Comparison of Analogs
Compound Name (CAS/MFCD) Molecular Formula M.W. Key Substituents Price (1 g)
Target Compound C₁₅H₁₉F₃N₃O (estimated) ~323.3 6-(trifluoromethyl)pyridin-2-yl, tert-butyl carboxamide N/A
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (1186311-18-1) C₁₆H₂₃IN₂O₄ 434.27 Iodo, methoxy, tert-butyl ester $400
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide (1203499-53-9) C₂₂H₃₈ClN₃O₂Si 440.10 Chloro, tert-butyldimethylsilyloxy, pivalamide $400
N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide (1203499-44-8) C₁₆H₂₄ClN₃O₂ 325.83 Chloro, hydroxymethyl, pivalamide $400
tert-Butyl (2S)-2-[[2,3-difluoro-4-[[...]phenoxy]methyl]pyrrolidine-1-carboxylate (EP 4374877) Complex >600 Difluoro, tert-butyl ester, spirocyclic N/A

Key Observations:

  • Its trifluoromethyl group offers stronger electron-withdrawing effects compared to methoxy or hydroxymethyl groups, influencing binding affinity .
  • Carboxamide vs. Ester : The tert-butyl carboxamide in the target compound may improve metabolic stability compared to ester-containing analogs (e.g., CAS 1186311-18-1), which are prone to hydrolysis .
  • Synthetic Utility : The tert-butyl group in the target compound aligns with intermediates used in peptide coupling and PROTAC synthesis, as seen in EP 4374877, where tert-butyl esters facilitate selective deprotection .

Commercial and Research Relevance

  • Cost Considerations : Analogs in the Catalog of Pyridine Compounds are uniformly priced at $400/g, suggesting high production costs for tert-butyl- and fluorinated pyridines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.